molecular formula C26H24N4O4 B8672002 Methoxy Eltrombopag

Methoxy Eltrombopag

Cat. No.: B8672002
M. Wt: 456.5 g/mol
InChI Key: MXFLZGCNPNFNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3’-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3’-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves the condensation of a hydrazine derivative with a carbonyl compound. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reagents and conditions can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-3’-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3’-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound could be explored as potential drug candidates. Their ability to interact with specific molecular targets makes them promising candidates for developing new treatments for various diseases.

Industry

In the industrial sector, (E)-3’-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid might be used in the production of specialty chemicals, polymers, or other materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3’-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazones and biphenyl derivatives. Examples include:

  • (E)-3’-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid
  • (E)-3’-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid

Uniqueness

The uniqueness of (E)-3’-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-methoxyphenyl]benzoic acid

InChI

InChI=1S/C26H24N4O4/c1-15-11-12-20(13-16(15)2)30-25(31)23(17(3)29-30)28-27-22-10-6-9-21(24(22)34-4)18-7-5-8-19(14-18)26(32)33/h5-14,29H,1-4H3,(H,32,33)

InChI Key

MXFLZGCNPNFNKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3OC)C4=CC(=CC=C4)C(=O)O)C

Origin of Product

United States

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